molecular formula C21H17FN2O2S B2535245 3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946266-07-5

3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2535245
CAS No.: 946266-07-5
M. Wt: 380.44
InChI Key: FADALNZXWZDKJR-UHFFFAOYSA-N
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Description

3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS 946266-07-5) is a synthetic small molecule compound of significant interest in medicinal chemistry and drug discovery research, particularly for its potential as a modulator of the Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ/RORγt) . The molecular structure incorporates a 1,2,3,4-tetrahydroquinoline scaffold, a feature present in several known RORγ inverse agonists, and is functionalized with a thiophene-2-carbonyl group and a 3-fluorobenzamide moiety . This specific architecture is designed to interact with the ligand-binding domain of RORγ. RORγt is a master regulator of Th17 cell differentiation and function, which plays a pivotal role in the production of pro-inflammatory cytokines like IL-17 . Given its critical role in autoimmune pathology, RORγ has emerged as a promising therapeutic target for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis . Furthermore, research has identified RORγ as a key driver in certain cancers, including castration-resistant prostate cancer (CRPC), where it promotes the transcription of the Androgen Receptor (AR) gene . Inverse agonists of RORγ, which suppress its constitutive transcriptional activity, are being investigated to specifically inhibit this pathway . The compound is supplied for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2S/c22-16-6-1-4-15(12-16)20(25)23-17-9-8-14-5-2-10-24(18(14)13-17)21(26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADALNZXWZDKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline structure.

    Introduction of the Thiophene-2-carbonyl Group: This step involves the acylation of the tetrahydroquinoline core with thiophene-2-carbonyl chloride under basic conditions.

    Formation of the Benzamide Group: The final step involves the coupling of the intermediate with benzoyl chloride in the presence of a base to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound has been studied for its various biological activities:

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide demonstrate effectiveness against a range of bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Activity

The National Cancer Institute (NCI) has evaluated related compounds for their anticancer potential. Preliminary results suggest that derivatives like this compound may inhibit cancer cell growth effectively . The compound's structure allows it to interact with biological targets involved in cell proliferation.

Case Studies

Several studies have documented the efficacy of related compounds in various applications:

Case Study 1: Antibacterial Screening

In a study evaluating antimicrobial properties of synthesized quinoline derivatives, compounds structurally similar to this compound were screened against multiple bacterial strains. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential for development as new antibacterial agents .

Case Study 2: Anticancer Evaluation

A comprehensive evaluation by the NCI assessed the anticancer activity of related compounds through a panel of cancer cell lines. The results showed promising inhibition rates against several tumor types, indicating that modifications to the tetrahydroquinoline framework could enhance biological activity .

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and tetrahydroquinoline moieties could play a role in binding to the target, while the fluorine atom may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Core Modifications: Tetrahydroquinoline Derivatives

Compound Name / ID Substituent on Tetrahydroquinoline Benzamide Substituent Molecular Weight (g/mol) logP Key Features
G511-0227 Thiophene-2-carbonyl 3-fluoro 380.44 4.49 Achiral, moderate lipophilicity, balanced PSA
Compound 10e () Morpholine-4-carbonyl 3,5-bis(trifluoromethyl) ~495.4* N/A High lipophilicity (CF₃ groups), potential mTOR inhibition
Compound 10f () Piperidine-1-carbonyl 3,5-difluoro ~401.3* N/A Enhanced halogen bonding, possible kinase selectivity

Notes:

  • Compound 10f ’s piperidine substitution may enhance metabolic stability compared to thiophene-based analogs .

Benzamide Ring Modifications

Compound Name / ID Benzamide Substituent Molecular Weight (g/mol) logP Key Features
G511-0227 3-fluoro 380.44 4.49 Fluorine’s electron-withdrawing effect enhances binding to aromatic pockets
3,5-Dimethoxy analog () 3,5-dimethoxy 422.50 4.75 Methoxy groups increase PSA (96.11 Ų) and solubility but reduce logP
3-Nitro analog () 3-nitro 443.50 N/A Nitro group increases reactivity and polarity, potentially lowering logP

Notes:

  • The 3,5-dimethoxy analog () has a higher PSA, suggesting improved solubility but reduced blood-brain barrier penetration compared to G511-0227.
  • The 3-nitro analog () may exhibit stronger electrophilic character, impacting stability and toxicity profiles.

Thiophene Group Replacements

Compound Name / ID Thiophene Modification Molecular Weight (g/mol) Key Features
G511-0227 Thiophene-2-carbonyl 380.44 Carbonyl group enables hydrogen bonding and conformational rigidity
Thiophene-2-sulfonyl analog () Thiophene-2-sulfonyl 466.50 Sulfonyl group increases acidity and hydrogen-bond acceptor capacity
Compound 127 () Thiophene-2-carbonyl (R-configuration) ~400* Stereospecific binding to viral proteases (e.g., SARS-CoV-2 Mpro)

Notes:

  • The sulfonyl analog () has a higher molecular weight and altered electronic properties, which may affect target affinity.
  • Compound 127 () demonstrates the importance of stereochemistry in biological activity, though G511-0227 lacks chiral centers .

Key Research Findings

  • Lipophilicity Trends : G511-0227’s logP (4.49) is lower than analogs with trifluoromethyl (e.g., 10e) or dimethoxy groups (4.75 in ), suggesting a balance between permeability and solubility .
  • Stereochemical Impact : Achirality in G511-0227 simplifies synthesis but may limit enantiomer-specific activity observed in compounds like 127 () .

Biological Activity

The compound 3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a fluorinated derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H18FN3O2S
  • Molecular Weight : 353.42 g/mol

This compound features a fluorine atom at the 3-position, which is known to influence both the pharmacokinetics and biological activity of organic molecules.

Antioxidant Activity

Research indicates that fluorinated compounds often exhibit enhanced antioxidant properties. In particular, compounds with a similar structural framework have shown significant activity in scavenging free radicals. For instance, studies on related trihydroxyflavones demonstrate that fluorination at specific positions can enhance antioxidant activity by altering electronic properties and stability against oxidation processes .

Compound Activity EC50 (µM)
3-Fluorinated FlavoneAntioxidant0.24
Non-Fluorinated FlavoneAntioxidant37

Cytotoxicity and Anti-Cancer Potential

The compound's structural components suggest potential anti-cancer properties. In vitro studies have shown that derivatives with similar scaffolds exhibit cytotoxic effects against various cancer cell lines. The tetrahydroquinoline moiety is particularly noted for its ability to induce apoptosis in tumor cells while maintaining low cytotoxicity in normal cells .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Induction of Apoptosis : The tetrahydroquinoline structure can trigger apoptotic pathways in cancer cells.
  • Radical Scavenging : The presence of the thiophene and fluorine enhances the compound's ability to neutralize reactive oxygen species.

Study 1: Synthesis and Evaluation

A study focused on synthesizing various fluorinated derivatives found that those with a tetrahydroquinoline core exhibited promising anti-cancer activity. The synthesized compound demonstrated a significant reduction in cell viability in human prostate carcinoma cell lines .

Study 2: Neuroprotective Effects

Another research effort highlighted the neuroprotective properties of related compounds. The findings suggested that the incorporation of fluorine could enhance neuroprotective effects by stabilizing the molecular structure against oxidative stress .

Q & A

Q. What computational approaches predict the compound’s receptor-binding affinity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and Quantitative Structure-Property Relationship (QSPR) models (as in ) can predict electronic properties and binding energies. Molecular docking against RORγ/α receptors (PDB IDs from ) identifies potential binding pockets. MD simulations assess stability of ligand-receptor complexes over time.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values across biological assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). Standardize protocols using controls like SR1078 (RORα/γ inverse agonist, IC₅₀ 1–3 μM; ). Compare dose-response curves under identical buffer/pH conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular reporter assays) to cross-validate activity .

Q. What structural modifications enhance selectivity for RORγ over RORα?

  • Methodological Answer : Replace the 3-fluoro substituent with bulkier groups (e.g., trifluoromethyl) to exploit hydrophobic pockets in RORγ (see ’s ML209, IC₅₀ 51 nM for RORγ). Introduce sulfonamide or hexafluoro-hydroxyl groups (as in , compound 6) to improve steric complementarity. SAR studies guided by co-crystal structures (e.g., PDB 3L0J) refine selectivity .

Q. How does the thiophene-2-carbonyl moiety influence metabolic stability?

  • Methodological Answer : Perform microsomal stability assays (human/rat liver microsomes) with LC-MS quantification. Compare half-life (t₁/₂) against analogs lacking the thiophene group. Introduce deuterium or fluorine at metabolically vulnerable positions (e.g., benzylic carbons) to retard oxidative degradation. CYP450 inhibition assays identify enzyme interactions .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Methodological Answer : Use co-solvents (e.g., PEG-400/Cremophor EL) or formulate as nanocrystals via wet milling. Introduce hydrophilic groups (e.g., tertiary amines) on the tetrahydroquinoline ring while monitoring logP changes. Salt formation (e.g., HCl salt of the benzamide) improves aqueous solubility without altering target affinity .

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